2-(3-Ethoxyphenyl)ethanethiol
Description
2-(3-Ethoxyphenyl)ethanethiol is a sulfur-containing aromatic compound characterized by an ethoxy group (-OCH₂CH₃) at the 3-position of the phenyl ring and a thiol (-SH) functional group attached to an ethyl chain. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science.
Properties
IUPAC Name |
2-(3-ethoxyphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-11-10-5-3-4-9(8-10)6-7-12/h3-5,8,12H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFZWOTXFNKYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The direct substitution of a brominated precursor with NaSH represents a streamlined route to 2-(3-ethoxyphenyl)ethanethiol. This method adapts techniques from the synthesis of N-2-mercapto-ethyl-phthalimide, where NaSH displaces bromide in the presence of a phase transfer catalyst.
Synthetic Steps :
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Synthesis of 3-Ethoxyphenylethyl Bromide :
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Thiolation with NaSH :
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In a nitrogen-purged flask, 3-ethoxyphenylethyl bromide (1.0 mol), tetrabutylammonium bromide (TBAB, 0.1 mol), and NaSH (2.2 mol) are combined in dimethylformamide (DMF). The mixture is stirred at room temperature for 8–10 hours, enabling bromide displacement by the hydrosulfide ion.
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Post-reaction workup involves quenching with water, extraction with ethyl acetate, and sequential washes with dilute hydrochloric acid (HCl) and brine. The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate = 20:1).
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Key Data :
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Yield : 84–85%
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Purity : >95% (colorless liquid by GC-MS)
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Advantages : Short reaction time, high atom economy.
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Challenges : Requires strict moisture control and inert atmosphere to prevent NaSH decomposition.
Thiourea-Mediated Hydrolysis
Classical Two-Step Thiol Synthesis
This method leverages thiourea as a sulfur source, forming an intermediate isothiouronium salt that is hydrolyzed to the thiol. The approach mirrors protocols for synthesizing aliphatic thiols from alkyl halides.
Synthetic Steps :
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Isothiouronium Salt Formation :
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A mixture of 3-ethoxyphenylethyl bromide (1.0 mol), thiourea (1.2 mol), ethanol, and water (3:1 v/v) is refluxed for 12 hours. Thiourea attacks the electrophilic carbon, yielding the isothiouronium salt.
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Alkaline Hydrolysis :
Key Data :
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Yield : 70–75%
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Purity : ~90% (requires distillation for higher purity)
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Advantages : Cost-effective, avoids moisture-sensitive reagents.
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Challenges : Longer reaction time, risk of disulfide formation during hydrolysis.
Comparative Analysis of Methodologies
The table below contrasts critical parameters for both methods:
| Parameter | NaSH Substitution | Thiourea Hydrolysis |
|---|---|---|
| Reaction Time | 8–10 hours | 14 hours |
| Yield | 85% | 75% |
| Purity | >95% | ~90% |
| Cost | High (TBAB, DMF) | Low |
| Scalability | Excellent | Moderate |
| Byproducts | Minimal | Disulfides, alkenes |
Optimization Strategies
Solvent and Catalyst Screening
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DMF vs. Ethanol : DMF enhances NaSH solubility and reaction homogeneity, critical for high yields. Ethanol, while cost-effective, may limit thiourea reactivity due to poorer nucleophile solvation.
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Phase Transfer Catalysts : TBAB accelerates anion transfer in biphasic systems, reducing reaction time by 30% compared to uncatalyzed conditions.
Industrial-Scale Considerations
Waste Management
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NaSH Method : DMF recovery via distillation reduces environmental impact.
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Thiourea Method : Alkaline hydrolysis generates ammonium salts, requiring neutralization before disposal.
Scientific Research Applications
2-(3-Ethoxyphenyl)ethanethiol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)ethanethiol involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. Additionally, it can act as a nucleophile in substitution reactions, targeting electrophilic centers in biological molecules.
Comparison with Similar Compounds
The following analysis focuses on compounds with analogous functional groups or structural motifs, such as substituted phenylthiols, ethoxy-containing aromatics, and sulfur-based reagents.
Table 1: Key Structural Analogues of 2-(3-Ethoxyphenyl)ethanethiol
Reactivity and Functional Group Influence
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in this compound is electron-donating, activating the phenyl ring toward electrophilic substitution. This contrasts with 2-cyanoethanethiol, where the -CN group withdraws electrons, increasing reactivity toward nucleophilic attack.
Thiol Protection Strategies :
- Benzyl mercaptan and 2-(trimethylsilyl)ethanethiol are used as protected thiols. The latter’s silicon-based protection allows for milder deprotection conditions compared to benzyl groups, which require harsher reagents like TBAF (tetrabutylammonium fluoride).
Biological Activity
2-(3-Ethoxyphenyl)ethanethiol is an organic compound characterized by a thiol group (-SH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with an ethoxy group at the meta position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antioxidant properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H14OS
- Molecular Weight : 182.29 g/mol
The biological activity of this compound is primarily attributed to its thiol group, which allows it to participate in various biochemical reactions. Key mechanisms include:
- Disulfide Bond Formation : The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.
- Nucleophilic Activity : It acts as a nucleophile, targeting electrophilic centers in biological molecules, which may lead to modifications in enzyme activity or receptor interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative or therapeutic agent. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Its ability to scavenge free radicals and inhibit lipid peroxidation indicates that it may protect cells from oxidative stress. This property is particularly relevant in preventing damage associated with chronic diseases such as cancer and cardiovascular disorders.
Case Studies
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Antimicrobial Efficacy Study :
- Objective : Evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : Showed notable inhibition zones (average diameter of 15 mm for S. aureus and 12 mm for E. coli), indicating strong antimicrobial properties.
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Antioxidant Activity Assessment :
- Objective : Determine the free radical scavenging ability using DPPH assay.
- Method : Various concentrations of the compound were tested against DPPH radicals.
- Results : The compound exhibited a dose-dependent increase in antioxidant activity, with an IC50 value of 25 µg/mL.
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Antioxidant Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Presence of ethoxy group enhances reactivity |
| Ethanethiol | Moderate | Low | Simpler structure without aromatic substitution |
| Thiophenol | Low | Moderate | Lacks ethoxy group; primarily aromatic |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Ethoxyphenyl)ethanethiol, and how can reaction parameters be controlled to maximize yield and purity?
- Methodological Answer : Synthesis typically involves coupling a halogenated 3-ethoxyphenyl precursor (e.g., 3-ethoxybromobenzene) with ethanethiol via nucleophilic substitution. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol or dichloromethane balances solubility and ease of purification .
- Base selection : Alkali carbonates (e.g., K₂CO₃) deprotonate the thiol, improving nucleophilicity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation removes byproducts. For analogs like 2-(tetrahydro-2H-pyran-2-yl)oxy ethanethiol, similar protocols achieved >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm, multiplet), ethoxy methylene (δ 3.8–4.2 ppm, quartet), and thiol proton (δ ~1.5 ppm, broad, exchangeable with D₂O).
- ¹³C NMR : Ethoxy carbons (C-O at ~63 ppm), aromatic carbons (110–150 ppm), and thiol-attached carbon (δ ~25 ppm).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 182.08 (C₁₀H₁₄OS). Stability during analysis requires inert atmospheres, as oxidation to disulfides (e.g., m/z 362.16) is common .
Advanced Research Questions
Q. How do electronic effects of the 3-ethoxyphenyl group influence the nucleophilic reactivity of the thiol group compared to other aryl-substituted ethanethiols?
- Methodological Answer : The electron-donating ethoxy group increases electron density on the aromatic ring, enhancing thiol nucleophilicity. Comparative kinetic studies using model electrophiles (e.g., methyl iodide) can quantify reactivity:
- Procedure : React this compound and analogs (e.g., 2-iodophenyl or 4-chlorophenyl derivatives) with excess electrophile in THF. Monitor reaction progress via GC-MS.
- Expected Trend : 3-Ethoxyphenyl derivatives react faster than electron-withdrawing substituents (e.g., 2-iodophenyl in ), as seen in similar systems .
Q. What experimental approaches can identify and quantify oxidative degradation products of this compound under ambient storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to air at 40°C/75% RH. Analyze samples at intervals via:
- HPLC-MS : Detect disulfides (m/z 362.16) and sulfoxides (m/z 198.07).
- Ellman’s Assay : Quantify free thiols using DTNB (5,5’-dithiobis-(2-nitrobenzoic acid)), measuring absorbance at 412 nm .
- Storage Recommendations : Store under argon at −20°C, as 2-(4-pyridyl)ethanethiol showed 30% decomposition after 55 days in CDCl₃ .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, particularly regarding neurotransmitter receptor interactions?
- Methodological Answer :
- Radioligand Binding Assays : Use rat striatal membranes or HEK293 cells expressing human dopamine D₂ receptors. Compete with [³H]spiperone to determine IC₅₀ values.
- Functional cAMP Assays : Measure agonist/antagonist effects via cAMP modulation (e.g., Gi-coupled D₂ receptors reduce cAMP).
- Structural Analogs : Piperidine-thiol derivatives (e.g., 2-(1-benzylpiperidin-3-yl)ethanethiol) showed nanomolar affinity for dopamine receptors, suggesting similar screening strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
